molecular formula C8H7N3O2 B179309 2-(azidomethyl)benzoic Acid CAS No. 289712-57-8

2-(azidomethyl)benzoic Acid

Cat. No.: B179309
CAS No.: 289712-57-8
M. Wt: 177.16 g/mol
InChI Key: ORCSGHDQLXIMQT-UHFFFAOYSA-N
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Description

2-(Azidomethyl)benzoic acid is an organic compound with the molecular formula C8H7N3O2. It is characterized by the presence of an azido group (-N3) attached to the methyl group of benzoic acid. This compound is a colorless to pale yellow crystalline solid and is soluble in common organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide .

Mechanism of Action

Target of Action

This compound is a precursor of the (2-azidomethyl)benzoyl (AZMB) protective group , which suggests that it may interact with various biological molecules in the context of synthetic chemistry.

Mode of Action

It’s known that this compound can be used as a precursor for the azmb protective group . This suggests that it may interact with its targets through the formation of this protective group, potentially altering the chemical properties or reactivity of these targets.

Biochemical Pathways

Given its structural similarity to benzoic acid, it may potentially influence pathways involving aromatic carboxylic acids .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. For 2-(azidomethyl)benzoic Acid, factors such as pH and the presence of salts could potentially influence its solubility and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(azidomethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of benzoic acid with a sulfonamide to form benzoylaminomethanesulfonic acid. This intermediate is then reacted with thionyl chloride to produce azidobenzoylaminomethanesulfonic acid, which is subsequently treated with dimethyl sulfoxide to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through crystallization or distillation techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: 2-(Azidomethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 2-(Azidomethyl)benzoic acid is unique due to the presence of the azido group, which imparts distinct reactivity and versatility in chemical synthesis. The azido group allows for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

2-(azidomethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-11-10-5-6-3-1-2-4-7(6)8(12)13/h1-4H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORCSGHDQLXIMQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=[N+]=[N-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

289712-57-8
Record name 2-(azidomethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of using 2-(azidomethyl)benzoic acid as a precursor to a protecting group?

A1: A novel preparation method for this compound has been developed, allowing for the production of a pure sample in gram scale without requiring chromatographic purification. [] This efficient synthesis makes it a desirable precursor for the AZMB protecting group. Additionally, the research highlights the effectiveness of reductive cleavage using triphenylphosphine for deprotecting sterically hindered esters derived from this compound, particularly when basic hydrolysis proves challenging. [] This characteristic further emphasizes its utility in protecting group chemistry.

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